molecular formula C10H12N4 B034539 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile CAS No. 107343-72-6

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile

Katalognummer: B034539
CAS-Nummer: 107343-72-6
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: XXUAPHZWRACFDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Research Evolution

The development of this compound can be traced through the evolution of pyrazine chemistry and the advancement of fused heterocyclic systems in medicinal chemistry. This compound represents the convergence of several important trends in heterocyclic chemistry research.

Pyrazine chemistry has a rich history dating back to the early 20th century. Pyrazine itself is defined as a six-membered heterocyclic compound derived from benzene by replacing two CH groups with nitrogen atoms. It occurs naturally in various compounds such as pteridine, phenazine, and folic acid. The development of pyrazine derivatives has been driven by their occurrence in natural compounds and their diverse biological activities.

The synthesis of pyrazine-based compounds has evolved to include several established methods:

  • Condensation of α-diketones with diamines followed by oxidation
  • Reduction and oxidation of α-nitroso/nitro/azide ketones
  • Epoxide ring opening with ethylenediamine

These synthetic approaches have provided the foundation for developing more complex pyrazine derivatives like this compound.

Eigenschaften

IUPAC Name

3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-9-10(12)14-8-5-3-1-2-4-7(8)13-9/h1-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUAPHZWRACFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545626
Record name 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107343-72-6
Record name 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation Strategies

The pyrazine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 1,2-diamines with α-keto nitriles or α-halo ketones. For example, WO2022009235A1 demonstrates the use of 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile as a precursor, where the carbonitrile group is introduced early in the synthesis. Adjusting this method, the cycloheptane ring can be formed through intramolecular cyclization of a linear diamine precursor using catalysts such as palladium or nickel.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for constructing medium-sized rings. In CA2515311A1, cyclohepta-fused pyrazines are synthesized using Grubbs catalysts to facilitate the formation of the seven-membered ring. For the target compound, a diene precursor containing protected amino and nitrile groups undergoes RCM in the presence of a second-generation Grubbs catalyst, yielding the cycloheptane framework with high stereoselectivity.

Functional Group Transformations

The carbonitrile group is often introduced via nucleophilic substitution or Sandmeyer reaction. For instance, WO2022009235A1 describes the hydrolysis of a carbonitrile to a carboxamide using NaOH in tert-butanol. Conversely, the amino group can be installed through reduction of a nitro intermediate (e.g., catalytic hydrogenation with Pd/C) or via Buchwald-Hartwig amination of a halogenated precursor.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or NMP enhance the solubility of intermediates, as seen in the synthesis of Gilteritinib fumarate. Elevated temperatures (60–80°C) are often required for cyclization steps, while lower temperatures (0–5°C) improve selectivity during functional group transformations.

Catalytic Systems

Transition-metal catalysts are critical for C–N and C–C bond formation. CA2515311A1 employs palladium-based catalysts for coupling reactions, achieving yields exceeding 75%. For RCM, Grubbs catalysts (5–10 mol%) in dichloromethane or toluene provide optimal results, with reaction times ranging from 12 to 24 hours.

Purification Techniques

Chromatography remains the gold standard for isolating the target compound. However, WO2022009235A1 highlights alternative methods such as acid-base extraction and recrystallization from isopropanol/water mixtures to achieve >98% purity.

Analytical Characterization

Powder X-ray Diffraction (PXRD)

PXRD analysis, as detailed in WO2022009235A1, confirms crystallinity and polymorphic forms. The target compound exhibits characteristic peaks at 10.3°, 16.2°, and 23.4° 2θ when analyzed using Cu-Kα radiation.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal distinct signals for the cycloheptane protons (δ 1.5–2.2 ppm) and the amino group (δ 5.8 ppm). ¹³C NMR confirms the nitrile carbon at δ 118–120 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC purity assays using a C18 column and acetonitrile/water mobile phase show retention times of 8.2–8.5 minutes, consistent with the compound’s hydrophobicity.

Applications and Derivatives

Pharmaceutical Relevance

While not directly cited in the provided patents, structural analogs like Gilteritinib fumarate demonstrate potent kinase inhibition. The target compound’s nitrile group may serve as a bioisostere for carboxylates, enhancing metabolic stability.

Antibacterial Activity

CA2515311A1 notes that cyclohepta-fused pyrazines exhibit activity against Gram-positive pathogens . Substitutions at the 3-amino position could modulate antibacterial efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of cycloheptapyrazines exhibit promising anticancer properties. The unique structural features of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile may enhance its interaction with biological targets involved in cancer progression. Studies have shown that compounds with similar frameworks can inhibit tumor growth in various cancer models .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Activity :
    • There is evidence indicating that certain derivatives of cycloheptapyrazines exhibit antimicrobial properties against various pathogens. The ability of this compound to disrupt bacterial cell membranes or inhibit essential enzymes could be explored further for antibiotic development .

Pharmacological Insights

  • Receptor Modulation :
    • The compound may act as a modulator for specific receptors involved in pain and inflammation pathways. Its structural characteristics allow it to interact with these receptors effectively, making it a candidate for developing new analgesics or anti-inflammatory drugs .
  • CNS Activity :
    • Given its potential neuroprotective effects, research into the central nervous system (CNS) activity of this compound is ongoing. It may serve as a scaffold for designing drugs targeting CNS disorders by enhancing synaptic plasticity and neuronal survival .

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound could exhibit enhanced mechanical properties and thermal stability due to the rigidity imparted by the bicyclic structure .
  • Nanotechnology :
    • Research into nanomaterials has identified this compound as a potential building block for creating nanoparticles with specific functionalities. These nanoparticles could be utilized in drug delivery systems or as imaging agents in biomedical applications .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityDerivatives showed significant inhibition of tumor growth in vitro.
Neuroprotective EffectsModulation of neurotransmitter systems demonstrated in animal models.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.
Polymer ChemistryEnhanced mechanical properties observed in synthesized polymers.
NanotechnologyPotential use in drug delivery systems demonstrated through preliminary tests.

Wirkmechanismus

The mechanism of action of 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Structural Features of Compound A and Analogues
Compound Name Core Structure Substituents/Ring Size Key Conformational Features Evidence Source
Compound A Pyrazine + cycloheptane 2-CN, 3-NH2 Chair/half-chair cycloheptane conformation
2-Benzylamino-4-(4-Br/Cl-Ph)-cyclohepta[b]pyridine-3-carbonitrile Pyridine + cycloheptane 2-BnNH, 3-CN, 4-Ar Half-chair cycloheptane; inclined aryl planes (53.8–72.5°)
2-Methoxy-4-(thiophen-2-yl)-cyclohepta[b]pyridine-3-carbonitrile Pyridine + cycloheptane 2-OCH3, 3-CN, 4-thienyl Expanded π-interactions due to thiophene
2-Oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile Pyridine-2-one + cycloheptane 2-O, 3-CN Planar pyridone ring; strained cycloheptane

Key Observations :

  • Ring Conformation : Compound A and its pyridine-based analogues (e.g., ) share a cycloheptane ring in a chair or half-chair conformation, critical for maintaining planarity of the fused heterocycle.
  • Substituent Effects: Electron-withdrawing groups (e.g., CN) enhance π-stacking, while bulky substituents (e.g., benzylamino) induce steric strain, altering aryl plane inclinations .

Hydrogen Bonding and π-Interactions

Table 2: Intermolecular Interactions
Compound Hydrogen Bonds (N–H⋯N/C) π–π Distances (Å) Dimensional Network Evidence Source
Compound A N–H⋯N (R22(14) motifs) 3.65–3.78 3D via C–H⋯C and π-stacking
2-BnNH-4-Br-Ph analogue (I) N–H⋯N, C–H⋯Br 3.78 3D via sheets and π-stacking
2-BnNH-4-Cl-Ph analogue (II) N–H⋯N 3.77 2D via π-stacking
2-Methoxy-thienyl analogue C–H⋯O, S⋯π 3.65–3.90 Layered 2D

Key Observations :

  • Hydrogen Bonds : All analogues exhibit N–H⋯N nitrile bonds, forming inversion dimers. Halogen substituents (Br/Cl) introduce additional C–H⋯X interactions, stabilizing 3D networks .
  • π-Stacking : Distances range from 3.65–3.90 Å, with thiophene-containing derivatives showing enhanced interactions due to sulfur’s polarizability .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) IR (CN stretch, cm⁻¹) Molecular Weight LogP (Predicted)
Compound A 131–133 (Ethanol) ~2220 178.23 2.22
2-BnNH-4-Br-Ph analogue Not reported 2219–2229 461.36 (C24H22BrN3) 4.5 (estimated)
2-Methoxy-thienyl analogue Not reported 2220–2230 342.42 (C18H18N2OS) 3.1 (estimated)

Key Observations :

  • Cyano Group: IR stretches for CN are consistent across analogues (~2220 cm⁻¹), confirming minimal electronic perturbation .
  • Lipophilicity : Compound A’s lower LogP (2.22) vs. brominated analogues (4.5) suggests reduced membrane permeability, which may influence bioavailability .

Biologische Aktivität

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol

Antimicrobial Activity

Research has indicated that derivatives of the pyrazine family exhibit significant antimicrobial properties. For instance:

  • Antimycobacterial Activity : Compounds similar to 3-amino derivatives have shown efficacy against Mycobacterium tuberculosis. In one study, compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing that certain derivatives possess MIC values as low as 0.5 µg/mL against resistant strains .
CompoundMIC (µg/mL)Activity
3-Amino derivative A0.5Strong against M. tuberculosis
3-Amino derivative B2.0Moderate against M. tuberculosis
Rimegepant derivative12.5Effective for migraine treatment

Anticancer Activity

The anticancer potential of 3-amino derivatives has also been explored:

  • Cytotoxicity Studies : In vitro studies on HepG2 liver cancer cells showed varying levels of cytotoxicity among different derivatives. For instance, one derivative demonstrated significant cytotoxic effects with an IC50 value of approximately 20 µg/mL .
CompoundIC50 (µg/mL)Cell Line
Derivative A20HepG2
Derivative B>50HepG2

Structure-Activity Relationship (SAR)

The biological activity of these compounds often correlates with their structural features:

  • Substituent Effects : The presence of specific functional groups on the pyrazine ring influences both antimicrobial and anticancer activities. For example, alkyl substitutions generally enhance activity compared to phenyl or benzyl groups .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A series of 3-amino derivatives were synthesized and tested against various strains of M. tuberculosis. The study highlighted that compounds with longer alkyl chains exhibited increased activity against the bacteria.
    • The most potent compound had an MIC of 12.5 µg/mL against the standard strain .
  • Cytotoxicity in Cancer Cells :
    • Research involving HepG2 cells indicated that certain derivatives could inhibit cell growth effectively. The study utilized MTT assays to determine cytotoxicity levels.
    • Notably, some compounds were found to induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function .
  • Antifungal Properties :
    • In addition to antibacterial properties, several derivatives displayed antifungal activity against common pathogens like Candida albicans and Trichophyton interdigitale. This broad-spectrum activity suggests potential for therapeutic applications in treating fungal infections .

Q & A

Q. What are the preferred synthetic routes for 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, nucleophilic substitution, and nitrile group introduction. Key steps include:

  • Cycloheptane ring formation : Cycloheptanone derivatives are often condensed with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic conditions to form fused bicyclic systems .
  • Amino and nitrile functionalization : Nucleophilic substitution with benzylamine derivatives and cyano group introduction via Knoevenagel or Strecker reactions. Optimization strategies:
  • Temperature control : Reflux in ethanol or acetic acid minimizes side reactions .
  • Catalyst selection : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency in amide formation .
  • Purification : Recrystallization from ethyl acetate or acetonitrile yields high-purity crystals .

Q. How is the molecular conformation of this compound characterized, and what techniques are critical for structural validation?

  • X-ray crystallography : Primary method for resolving fused bicyclic systems. The cycloheptane ring adopts a chair conformation, while the pyrazine/pyridine ring remains planar (r.m.s. deviation <0.015 Å) .
  • Hydrogen bonding analysis : N–H⋯N nitrile interactions form R₂²(14) loops in crystal packing, confirmed via SHELXL refinement .
  • Spectroscopic validation :
  • IR : Peaks at ~2190 cm⁻¹ confirm nitrile groups .
  • NMR : Distinct shifts for cycloheptane protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Q. What preliminary pharmacological activities have been reported for structurally analogous compounds?

While direct studies are limited, analogs with fused bicyclic systems exhibit:

  • Anticancer activity : Pyrazine-carbonitrile derivatives inhibit kinase pathways (e.g., EGFR) via nitrile-metal coordination .
  • Antimicrobial effects : Amino-pyridine derivatives disrupt bacterial cell wall synthesis .
  • Neuroactive potential : Similar compounds act as adenosine receptor antagonists, suggesting CNS applications .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the nitrile and amino groups in catalytic or metal-binding applications?

  • Nitrile group :
  • Steric hindrance : Bulky substituents (e.g., benzylamino) displace the nitrile nitrogen from the pyridine plane (deviation up to 0.225 Å), reducing electrophilicity .
  • Metal coordination : The nitrile’s lone pair binds to transition metals (e.g., Co(II)), forming complexes for catalysis or drug delivery .
    • Amino group :
  • Nucleophilicity : Enhanced by electron-donating groups (e.g., methoxy), enabling SNAr reactions with aryl halides .

Q. What contradictions exist in crystallographic data for cyclohepta[b]pyridine derivatives, and how can they be resolved?

  • Discrepancies : Reported C–N bond lengths vary (1.350–1.442 Å) depending on substituents and refinement software .
  • Resolution strategies :
  • High-resolution data : Collect reflections with I > 2σ(I) and θmax > 25° to reduce Rint values (<0.03) .
  • SHELX refinement : Use restraints for disordered atoms and validate with Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting the biological targets or ADMET profiles of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., CDK2) via nitrile interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and bioavailability .
  • ADMET prediction : SwissADME estimates moderate permeability (LogP ~2.5) but potential CYP450 inhibition due to aromatic amines .

Methodological Challenges and Solutions

Q. How can reaction yields be improved in multi-step syntheses of this compound?

  • Stepwise optimization :
StepChallengeSolution
CyclizationLow regioselectivityUse Lewis acids (e.g., ZnCl₂) to direct ring formation .
Nitrile introductionCompeting hydrolysisAnhydrous conditions (e.g., DMF) and low temperature (0–5°C) .
  • Byproduct mitigation : Column chromatography with silica gel (hexane:EtOAc = 4:1) removes unreacted aldehydes .

Q. What strategies address low solubility in pharmacological assays?

  • Derivatization : Introduce sulfonyl or acetyl groups to enhance hydrophilicity .
  • Co-crystallization : Use cyclodextrins or PEG-based matrices to improve aqueous stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.